molecular formula C18H27N3O3 B1391707 (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1228070-71-0

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1391707
CAS No.: 1228070-71-0
M. Wt: 333.4 g/mol
InChI Key: PHHJQSSIIIXILC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester represents a complex organic molecule characterized by its distinctive structural arrangement incorporating both piperidine and carbamate functionalities. The compound bears the Chemical Abstracts Service registry number 1228070-71-0, providing its unique identifier within chemical databases and regulatory frameworks. The molecular formula C18H27N3O3 reflects the presence of eighteen carbon atoms, twenty-seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 333.43 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as carbamic acid, N-[1-[[(phenylmethyl)amino]carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester. This nomenclature precisely describes the molecular architecture, identifying the piperidine ring system as the central scaffold, with carbamate functionality at the 4-position and benzylcarbamoyl substitution at the nitrogen atom. The tert-butyl ester designation refers to the specific protecting group employed for the carbamic acid moiety, which serves critical synthetic and stability functions in chemical transformations.

Alternative naming conventions include the more concise descriptor tert-butyl(1-(benzylcarbamoyl)piperidin-4-yl)carbamate, which emphasizes the carbamate nature of the compound while maintaining clarity regarding the substitution pattern. The molecular structure incorporates multiple stereochemical considerations, particularly regarding the piperidine ring conformation and the relative spatial arrangements of the substituent groups, factors that significantly influence the compound's chemical reactivity and biological interactions.

Historical Context of Piperidine Carbamate Development

The development of piperidine carbamate compounds traces its origins to the broader evolution of carbamate chemistry, which began with the discovery of physostigmine in 1864. This naturally occurring methyl carbamate ester, isolated from Calabar beans (Physostigma venenosum), established the foundation for understanding carbamate biological activity and sparked subsequent synthetic efforts to create analogous compounds with enhanced properties. The progression from simple carbamate structures to complex piperidine-containing derivatives represents a sophisticated advancement in synthetic organic chemistry driven by pharmaceutical research needs.

Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The systematic investigation of piperidine derivatives gained momentum throughout the twentieth century as researchers recognized the structural motif's prevalence in natural alkaloids and its potential for pharmaceutical applications. The incorporation of carbamate functionality into piperidine scaffolds emerged as a strategic approach to combine the favorable pharmacological properties of both structural elements while introducing additional sites for chemical modification.

The specific development of benzylcarbamoyl-substituted piperidine carbamates represents a more recent advancement, reflecting the pharmaceutical industry's quest for increasingly sophisticated molecular architectures. These compounds emerged from structure-activity relationship studies aimed at optimizing enzyme inhibition profiles, particularly targeting serine hydrolases and cholinesterases. The tert-butyl carbamate protecting group became a standard synthetic strategy, providing chemical stability during multi-step synthetic sequences while remaining removable under controlled conditions.

Modern synthetic methodologies for piperidine carbamate preparation have evolved to encompass diverse coupling strategies, including the use of di(2-pyridyl) carbonate as an efficient alkoxycarbonylation reagent. These methodological advances have enabled the synthesis of complex derivatives like this compound, facilitating detailed structure-activity investigations and expanding the chemical space available for drug discovery efforts.

Position in Carbamate Chemistry Classification Systems

This compound occupies a specialized position within carbamate chemistry classification systems, belonging to the broader category of organic carbamates while exhibiting distinctive structural features that distinguish it from simpler analogues. Carbamates, characterized by the general structure R2NC(=O)OR', represent esters of carbamic acids and constitute an important class of organic compounds with diverse applications in medicinal chemistry, agricultural chemistry, and materials science.

Within the carbamate classification hierarchy, this compound belongs to the subclass of aromatic carbamates due to the presence of the benzyl group, which introduces aromatic character and influences both chemical reactivity and biological activity. The piperidine ring system classifies the compound as a heterocyclic carbamate, distinguishing it from aliphatic and purely aromatic carbamates. This heterocyclic nature imparts unique conformational properties and provides additional sites for intermolecular interactions, factors that significantly influence the compound's biological activity profile.

The dual carbamate functionality present in this molecule places it within the specialized category of bis-carbamate compounds, though the two carbamate groups serve distinct structural and functional roles. The tert-butyl carbamate moiety functions primarily as a protecting group for synthetic purposes, while the benzylcarbamoyl group represents an integral part of the bioactive structure. This architectural arrangement demonstrates the evolution of carbamate chemistry toward increasingly complex molecular designs that incorporate multiple functional elements.

From a mechanistic perspective, the compound falls within the category of potential serine hydrolase inhibitors, a classification based on the carbamate moiety's ability to form covalent intermediates with target enzymes. This classification has particular relevance for monoacylglycerol lipase and fatty acid amide hydrolase inhibition studies, where piperidine carbamates have demonstrated significant activity. The structural complexity of this compound positions it among the more sophisticated members of this inhibitor class, reflecting ongoing efforts to optimize selectivity and potency through strategic structural modifications.

Research Significance and Academic Applications

The research significance of this compound extends across multiple domains of chemical and biological investigation, establishing its importance as both a synthetic intermediate and a research tool for mechanistic studies. The compound's sophisticated molecular architecture makes it particularly valuable for structure-activity relationship investigations, where systematic modifications of individual functional groups can provide insights into the molecular determinants of biological activity.

In the field of enzyme inhibition research, piperidine carbamates including this compound have demonstrated particular utility in studying serine hydrolase family members. Research has established that piperidine carbamates can be tuned for selective inhibition of monoacylglycerol lipase or dual inhibition of both monoacylglycerol lipase and fatty acid amide hydrolase through appropriate structural modifications. The benzylcarbamoyl substitution pattern in this specific compound provides a platform for investigating how aromatic substituents influence enzyme binding affinity and selectivity profiles.

Synthetic organic chemistry applications represent another significant area of research utility, where the compound serves as an advanced intermediate in the preparation of more complex molecular targets. The tert-butyl carbamate protecting group strategy employed in this molecule exemplifies modern synthetic approaches to managing functional group compatibility during multi-step synthetic sequences. The compound's synthesis involves sophisticated methodology including three-component coupling reactions utilizing carbon dioxide, primary amines, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Academic research has particularly focused on the compound's potential contributions to neuroscience investigations, where carbamate-based enzyme inhibitors play crucial roles in studying endocannabinoid system function. The ability of piperidine carbamates to raise brain endocannabinoid levels and produce cannabinoid receptor-dependent behavioral effects in animal models establishes their value as chemical tools for investigating neurobiological mechanisms. Additionally, the compound's structural relationship to clinically relevant carbamate drugs provides opportunities for medicinal chemistry education and training, illustrating principles of drug design and structure-activity relationships in an academic context.

Property Value Reference
Chemical Abstracts Service Number 1228070-71-0
Molecular Formula C18H27N3O3
Molecular Weight 333.43 g/mol
Chemical Family Piperidine Carbamate
Functional Groups Carbamate, Amide, Piperidine
Stereochemical Considerations Piperidine ring conformation

Properties

IUPAC Name

tert-butyl N-[1-(benzylcarbamoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)20-15-9-11-21(12-10-15)16(22)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHJQSSIIIXILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial activity and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₈H₂₈N₂O₂
  • Molecular Weight : 304.43606 g/mol
  • CAS Number : 173340-23-3
  • Purity : ≥ 95%

Antimicrobial Activity

Research indicates that derivatives of the piperidine class, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (μg/mL) Activity
MRSA0.78 - 3.125Effective
VREfm0.78 - 3.125Effective
Staphylococcus epidermidisLow concentrationsEffective
Escherichia coliNo activityNone

The selectivity of the compound towards bacterial cells over mammalian cells was also noted, with no hemolytic activity observed against lung MCR-5 and skin BJ fibroblast cell lines .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A study evaluated its impact on astrocyte cell viability in the presence of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. The results indicated that the compound could enhance cell viability when co-administered with Aβ peptides, suggesting a protective role against neurotoxicity .

Study on Antimicrobial Activity

A comprehensive evaluation of various piperidine derivatives revealed that this compound exhibited strong bactericidal properties against both drug-susceptible and drug-resistant strains of Gram-positive bacteria. The study utilized a series of in vitro assays to determine the efficacy of the compound against biofilm-forming strains, demonstrating its potential as an effective antimicrobial agent .

Neuroprotection in Cell Models

In vitro studies conducted on differentiated THP-1 macrophages assessed the compound's ability to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammation and neurodegeneration. The findings showed that treatment with this compound significantly reduced pyroptotic cell death compared to vehicle-treated controls .

Comparison with Similar Compounds

Research Findings and Functional Implications

  • Solubility and Reactivity : The tert-butyl carbamate group in all three compounds ensures stability under basic conditions but is cleavable under acidic conditions. The benzylcarbamoyl group in the target compound may confer moderate aqueous solubility compared to the lipophilic 4-methyl analog .
  • Biological Activity : Benzoimidazole-containing analogs (e.g., CAS 1212227-46-7) demonstrate superior binding to DNA or enzyme active sites due to aromatic stacking interactions, as seen in benzimidazole-based therapeutics like albendazole .
  • Synthetic Utility : The target compound’s piperidine backbone is advantageous for constructing conformationally restricted pharmacophores, whereas cyclohexane derivatives (CAS 1212227-46-7) offer alternative spatial arrangements for target selectivity .

Q & A

Q. What are the optimal synthetic strategies for achieving high-purity (1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester?

  • Methodological Answer : Synthesis typically involves coupling a piperidine-4-yl-carbamic acid tert-butyl ester precursor with benzyl isocyanate under anhydrous conditions. Use a polar aprotic solvent (e.g., DCM or THF) and a base like triethylamine to facilitate carbamate formation. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc). Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) to remove unreacted starting materials. Purity ≥95% can be confirmed by HPLC (C18 column, MeCN/H2O mobile phase) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and benzyl carbamoyl groups (δ ~7.3 ppm, aromatic protons; δ ~4.3 ppm, CH2). Piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm .
  • HPLC-MS : Confirm molecular weight (calculated for C18H25N3O3: 331.4 g/mol) using ESI+ mode.
  • Melting Point : Compare observed mp (e.g., 50–55°C) with literature values for analogous tert-butyl carbamates .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield variations often arise from incomplete mixing or temperature gradients in larger batches. Optimize by:
  • Using a high-efficiency stirrer and maintaining strict temperature control (±2°C).
  • Implementing in-line FTIR or ReactIR to monitor intermediate formation.
  • Performing a Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent volume). For example, a 20% excess of benzyl isocyanate may improve conversion .

Q. What degradation pathways are observed for tert-butyl carbamates under varying pH conditions, and how can stability be assessed?

  • Methodological Answer :
  • Acidic Conditions : Tert-butyl carbamates undergo hydrolysis to piperidine derivatives via acid-catalyzed cleavage (e.g., with TFA or HCl). Monitor degradation by HPLC at timed intervals (0–48 hrs).
  • Basic Conditions : Base-mediated hydrolysis is slower but may generate free amines. Stability studies should include accelerated testing (40°C/75% RH) with LC-MS identification of degradants .
  • Storage Recommendations : Store at –20°C under inert gas (argon) to minimize moisture absorption .

Q. How can regioselective functionalization of the piperidine ring be achieved without compromising the tert-butyl carbamate group?

  • Methodological Answer : Use mild, orthogonal protecting groups (e.g., Fmoc for amines) during synthetic steps. For example:
  • Boc Deprotection : Avoid strong acids (e.g., HCl) to prevent cleavage; opt for catalytic hydrogenation for benzyl group removal.
  • Selective Alkylation : Employ Mitsunobu conditions (DIAD, PPh3) for hydroxyl group functionalization on the piperidine ring .

Data Contradiction Analysis

Q. How should conflicting NMR data for tert-butyl carbamates be resolved?

  • Methodological Answer : Discrepancies often stem from solvent effects or impurities.
  • Solvent Calibration : Re-run NMR in standardized solvents (e.g., CDCl3) and compare with published spectra of structurally similar compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate ).
  • Impurity Identification : Use 2D NMR (HSQC, HMBC) to distinguish between diastereomers or by-products.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester

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